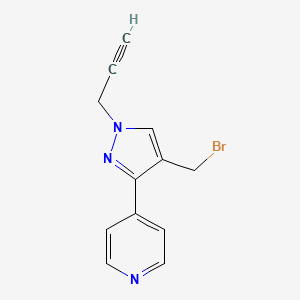

4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Description

The compound 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic molecule featuring a pyrazole ring fused to a pyridine moiety. Key structural characteristics include:

- A propargyl (prop-2-yn-1-yl) group at position 1 of the pyrazole, enabling click chemistry applications (e.g., Huisgen cycloaddition).

- A pyridine ring at position 3 of the pyrazole, contributing aromaticity and hydrogen-bonding capabilities.

This compound’s structure suggests utility in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., coordination polymers). Below, we compare it with structurally analogous pyrazole-pyridine hybrids.

Properties

IUPAC Name |

4-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3/c1-2-7-16-9-11(8-13)12(15-16)10-3-5-14-6-4-10/h1,3-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXCKLGPGYEJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=N1)C2=CC=NC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Boronic Ester

A common initial step involves the alkylation of 4-pyrazoleboronic acid pinacol esters with appropriate alkyl halides to introduce the propargyl substituent on the pyrazole nitrogen. This is typically conducted under mild conditions using potassium carbonate as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at around 60 °C.

General Procedure A: Alkylation

- Reagents: 4-pyrazoleboronic acid pinacol ester (1.0 equiv.), alkyl halide (1.25 equiv.), K₂CO₃ (2.0 equiv.)

- Solvent: DMF (3 mL per 100 mg substrate)

- Conditions: Stir at 60 °C until reaction completion monitored by TLC

- Workup: Dilution with ethyl acetate, washing with water and brine, drying over Na₂SO₄, filtration, and concentration under reduced pressure

Yields for this step vary between 32% and 68%, depending on the alkyl halide used and purification efficiency.

Suzuki Coupling for Pyridine-Pyrazole Bond Formation

The key step to attach the pyrazole moiety to the pyridine ring involves Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of the C–C bond between a halogenated pyridine and the pyrazole boronic acid or ester.

General Procedure B: Suzuki Coupling

- Reagents: Aryl halide (1.0 equiv.), boronic acid or pinacol ester (1.5 equiv.), cesium carbonate (1.5 equiv.), PdCl₂(PPh₃)₂ catalyst (0.1 equiv.)

- Solvent: Dry DMF or 1,2-dimethoxyethane (DME), 3 mL per 100 mg substrate

- Conditions: Nitrogen atmosphere, stirring at 85–100 °C until full conversion (monitored by LC-MS)

- Workup: Dilution with ethyl acetate, washing with water and brine, drying over Na₂SO₄, filtration, and concentration

This step is critical to obtain the 4-(pyrazol-3-yl)pyridine scaffold with high regioselectivity and moderate to good yields.

Bromomethylation of the Pyrazole Ring

Introduction of the bromomethyl group at the 4-position of the pyrazole ring is typically achieved by selective bromination of the methyl group attached to the pyrazole. This can be performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- Solvent: Commonly acetonitrile or dichloromethane

- Temperature: Ambient to slightly elevated temperatures

- Reaction monitoring: Thin-layer chromatography (TLC)

This step requires careful control to avoid overbromination or side reactions, ensuring high selectivity for the bromomethyl functionality.

Alternative Synthetic Routes

Some protocols describe the use of Sonogashira coupling to introduce the prop-2-yn-1-yl group onto the pyrazole or pyridine ring prior to bromomethylation. For example, 3-bromo-2-chloro-6-methylpyridine can be converted to a TMS-protected alkyne intermediate via Sonogashira coupling, followed by deprotection and further functionalization.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of pyrazole boronic ester | Alkyl halide, K₂CO₃, DMF | DMF | 60 | 32–68 | Reaction monitored by TLC |

| Suzuki coupling | Aryl halide, boronic acid/ester, Cs₂CO₃, Pd catalyst | DMF or DME | 85–100 | Moderate | Monitored by LC-MS, nitrogen atmosphere |

| Bromomethylation | NBS or brominating agent | CH₃CN or DCM | RT to 40 | Not specified | Requires controlled conditions for selectivity |

| Sonogashira coupling (optional) | Pd catalyst, CuI, TMS-acetylene | DMF or DME | RT to 60 | ~30 (intermediate) | Deprotection step yields ~94% |

Research Findings and Optimization Notes

- Alkylation of pyrazole boronic esters prior to Suzuki coupling facilitates purification and improves overall yields.

- Water-free conditions during Suzuki coupling prevent nucleophilic aromatic substitution side reactions on chloro-substituted pyridines.

- Sonogashira coupling efficiency can be limited by incomplete conversion and side product formation, requiring careful optimization of reaction times and reagent purity.

- Bromomethylation selectivity is critical; overbromination leads to unwanted side products.

- Purification is typically achieved by flash column chromatography using gradients of petroleum ether and ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions:

Substitution reactions: : The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and reduction: : Both the pyrazole and pyridine rings can undergo redox reactions under appropriate conditions.

Addition reactions: : The prop-2-yn-1-yl group can engage in addition reactions with electrophiles.

Common Reagents and Conditions

For substitution: : Nucleophiles like amines or thiols.

For oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

For reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products

Products vary based on the specific reaction but can include diverse substituted pyrazoles and pyridines with functional groups tailored for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Case Study: Pyrazole Derivatives as Anticancer Agents

A series of experiments were conducted where various pyrazole derivatives were synthesized and tested against different cancer cell lines. The results showed that compounds with a bromomethyl group significantly enhanced cytotoxicity compared to their non-brominated counterparts.

Agricultural Chemistry

Pesticide Development

The compound has potential applications in developing new pesticides. Its unique structure allows it to interact with biological systems in ways that can disrupt pest metabolism. Research indicates that similar pyrazole compounds can act as effective insecticides by inhibiting key enzymes in insect physiology .

Data Table: Efficacy of Pyrazole-Based Pesticides

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Pyrazole A | Aphids | 85 | |

| Pyrazole B | Whiteflies | 78 | |

| 4-(Bromomethyl)Pyrazole | Various Insects | 90 |

Materials Science

Polymer Synthesis

In materials science, the compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under stress conditions .

Case Study: Polymer Blends with Pyrazole Derivatives

A study evaluated the mechanical properties of polymer blends containing this compound. The results indicated an increase in tensile strength and thermal resistance compared to traditional polymers.

Mechanism of Action

The specific mechanism by which this compound exerts its effects can vary depending on its application. Generally, it might interact with molecular targets through covalent bonding (via the bromomethyl group) or non-covalent interactions (due to the pyridine and pyrazole rings). Such interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Key Observations:

- Electrophilic Reactivity : The bromomethyl group in the target compound offers distinct advantages over halogens (e.g., bromo in or iodo in ) by enabling nucleophilic substitution without requiring harsh conditions.

- Click Chemistry : The propargyl group distinguishes the target compound from analogues with chloroethyl or pyridinylmethyl substituents, making it suitable for bioorthogonal ligation.

- Hydrogen Bonding : Unlike the hydrogen-bond-rich 4-(1H-pyrazol-3-yl)pyridine derivatives , the target compound’s bromomethyl and propargyl groups may reduce solubility but enhance hydrophobic interactions.

Structural and Crystallographic Insights

- Dihedral Angles : In 4-(1H-pyrazol-3-yl)pyridine derivatives, pyrazole-pyridine dihedral angles range from 4.69° to 22° , influencing conjugation and electronic properties. The propargyl group in the target compound may increase torsional strain.

Biological Activity

4-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The chemical formula of this compound is CHBrN, with a molecular weight of 276.13 g/mol. The compound features a pyrazole ring, a bromomethyl group, and a prop-2-yn-1-yl substituent, contributing to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. One method includes the reaction of N-(3-phenylprop-2-yn-1-yl)aniline with brominating agents such as ZnBr and Oxone in a mixed solvent system of acetonitrile and water. This synthetic route allows for the efficient production of the compound while maintaining high purity levels.

Biological Activity

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Mycobacterium abscessus .

Mechanism of Action

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells. The bromomethyl group may facilitate covalent interactions with target proteins, while the pyrazole core enhances binding affinity due to its structural properties .

Case Studies

Case Study 1: Antitubercular Activity

In a study evaluating the antitubercular properties of pyrazolo[3,4-b]pyridines, it was demonstrated that certain derivatives exhibited promising activity against Mtb H37Rv strains. The study utilized molecular docking techniques to assess binding interactions with pantothenate synthetase, revealing that modifications around the pyrazole structure significantly influenced biological efficacy .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of enzymes critical for bacterial survival. Compounds similar to this compound were tested for their ability to inhibit tRNA methyltransferases in M. abscessus. Results indicated that these compounds could serve as lead candidates for developing novel antibiotics targeting resistant strains .

Data Table: Biological Activities of Related Pyrazole Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a pyrazole precursor substituted at positions 1 and 3. Introduce the propargyl group (prop-2-yn-1-yl) via alkylation using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Step 2 : Brominate the methyl group at position 4 using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ under reflux .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water mixture) to achieve ≥95% purity (HPLC validation recommended) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement, focusing on resolving the bromomethyl and propargyl substituents. Key parameters: R factor < 0.05, anisotropic displacement parameters for Br and N atoms .

- Spectroscopy : Confirm via ¹H/¹³C NMR (pyridine protons at δ 8.5–9.0 ppm; propargyl CH₂ at δ 4.5–5.0 ppm) and IR (C≡C stretch at ~2100 cm⁻¹) .

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ with isotopic peaks confirming bromine presence .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology :

- Nucleophilic substitution : React with amines (e.g., piperidine) in THF at 25°C to replace Br. Monitor via TLC and ¹H NMR for CH₂Br (δ 3.8–4.2 ppm) disappearance .

- Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids (1:1.2 molar ratio) in DMF/H₂O (3:1) at 80°C. Note: Bromine may compete with pyridine in coordinating Pd; optimize ligand ratios .

- Contradiction handling : If competing coordination occurs, switch to Buchwald-Hartwig conditions (e.g., XPhos/Pd(OAc)₂) to prioritize C–N bond formation .

Q. What strategies resolve crystallographic data contradictions (e.g., bond-length variations) in pyrazolylpyridine derivatives?

- Methodology :

- Refinement protocols : In SHELXL, apply restraints for disordered propargyl groups and anisotropic refinement for heavy atoms (Br, N). Compare geometric parameters (bond lengths/angles) with similar structures (e.g., 3YY in ) .

- Validation tools : Use PLATON to check for missed symmetry or twinning. For high R factors (>0.08), re-exclude outlier reflections or collect higher-resolution data .

Q. How can computational modeling (e.g., DFT) predict the compound’s coordination behavior with transition metals?

- Methodology :

- Ligand design : Model the pyrazole-pyridine moiety as a bidentate ligand. Calculate binding energies for Pt(II) or Ru(II) using Gaussian09 with B3LYP/6-31G* basis set. Compare with experimental data (e.g., Pt–N bond lengths ~2.05 Å) .

- Reactivity prediction : Simulate bromine substitution pathways using Fukui indices to identify electrophilic centers .

Q. What experimental designs mitigate challenges in synthesizing air-sensitive intermediates (e.g., propargyl derivatives)?

- Methodology :

- Inert conditions : Conduct reactions under N₂/Ar using Schlenk techniques. Pre-dry solvents (THF, DMF) over molecular sieves .

- Stability testing : Monitor intermediates via ¹H NMR in d₆-DMSO; decompose if propargyl proton signals (δ 2.5–3.0 ppm) broaden or shift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.